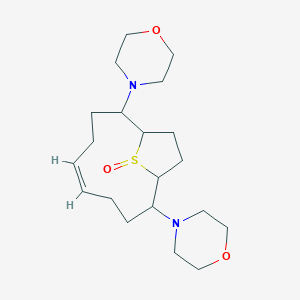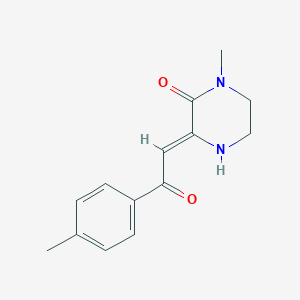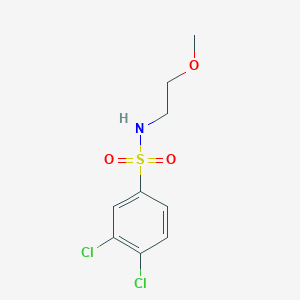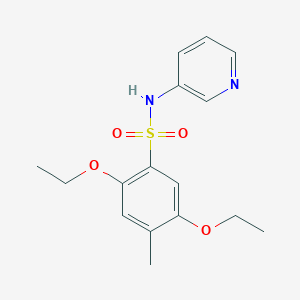
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide, also known as DMTS, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. In
作用機序
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This compound has been shown to cause DNA damage and activate cell death pathways in cancer cells. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes and reduce the production of ROS, thereby protecting neurons from oxidative damage. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes and inhibit bacterial DNA synthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis. In neuroprotection, this compound has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, and reduce the production of ROS. In antimicrobial activity, this compound has been found to inhibit the growth of both Gram-positive and Gram-negative bacteria, including MRSA and E. coli.
実験室実験の利点と制限
One advantage of using 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide in lab experiments is its relative ease of synthesis and availability. Additionally, this compound exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide. One area of interest is the development of this compound-based therapeutics for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity. Furthermore, the antimicrobial activity of this compound could be further explored for the development of new antibiotics. Finally, the potential use of this compound as a research tool in other fields such as immunology and microbiology could also be investigated.
Conclusion:
In conclusion, this compound is a heterocyclic compound with unique chemical properties and potential applications in scientific research. Its ease of synthesis, potent biological activity, and potential therapeutic applications make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore its potential applications in other fields.
合成法
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide can be synthesized by the reaction of 1,3-dithiolane-2-thione with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized with hydrogen peroxide to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide has been studied for its potential therapeutic applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been found to induce cell death in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, this compound has been shown to protect neurons against oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease. Furthermore, this compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
特性
CAS番号 |
174198-16-4 |
|---|---|
分子式 |
C12H7ClFN5O5S |
分子量 |
382.6 g/mol |
IUPAC名 |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide |
InChI |
InChI=1S/C20H34N2O3S/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21/h1-2,17-20H,3-16H2/b2-1- |
InChIキー |
OREAGBASRSWWGD-UPHRSURJSA-N |
異性体SMILES |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4 |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
正規SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4 |
同義語 |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)

![(2S)-4-amino-N-[(1R,2R,3R,4R,5S)-3,5-diamino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B223208.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


